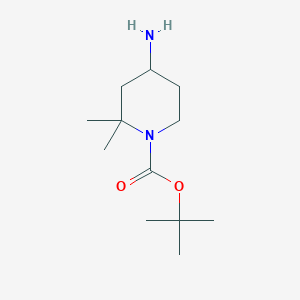
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Vue d'ensemble
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, abbreviated as 2-F-5-M-4-TFA, is an important industrial chemical used in a variety of applications. It is a colorless liquid with a pungent odor, and is also known by its other names, such as 2-fluoro-5-methylbenzylamine and 2-fluoro-5-methyl-4-trifluoromethylbenzene. 2-F-5-M-4-TFA is widely used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, and as a catalyst in the production of polymers.
Applications De Recherche Scientifique
Synthesis and Utilization in Organic Compounds
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and similar fluoroalkylated compounds are crucial intermediates in the synthesis of various organic compounds. A study by Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing certain non-steroidal anti-inflammatory materials. The process emphasizes the importance of finding cost-effective and environmentally friendly methods for large-scale production of such intermediates (Qiu, Gu, Zhang, & Xu, 2009).
Progress in Aqueous Fluoroalkylation
A review by Song et al. (2018) highlighted the advancements in aqueous fluoroalkylation, particularly emphasizing the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The review accentuates the environmental aspect of organic synthesis and the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules efficiently and environmentally safely (Song, Han, Zhao, & Zhang, 2018).
Role in PET Amyloid Imaging
Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including those with fluorinated components, for measuring amyloid in vivo in the brain of Alzheimer's disease patients. The study highlights the significance of fluorinated compounds in the early detection and understanding of Alzheimer's disease through PET amyloid imaging (Nordberg, 2007).
Environmental Aspects of Fluorinated Compounds
Henry et al. (2018) conducted a critical review on fluoropolymers, a class within the group of per- and polyfluoroalkyl substances (PFAS). The review discusses the unique properties, environmental stability, and the distinct classification of fluoropolymers, emphasizing their negligible environmental risks compared to other PFAS (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).
Propriétés
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWFCFVRIODHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)


![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)





